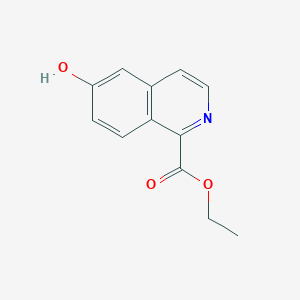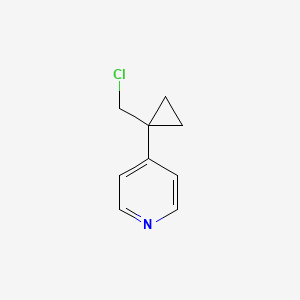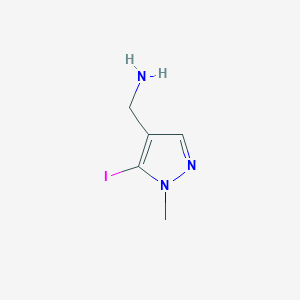
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine is a chemical compound with the molecular formula C5H8IN3 It belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms
Méthodes De Préparation
The synthesis of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methylhydrazine and iodoacetaldehyde.
Cyclization Reaction: The key step involves the cyclization of methylhydrazine with iodoacetaldehyde to form the pyrazole ring. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of novel materials with unique properties, such as conductive polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of (5-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
(5-Iodo-1-methyl-1H-pyrazol-4-yl)methanamine can be compared with other similar compounds, such as:
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine: This compound has a similar structure but differs in the position of the iodine atom on the pyrazole ring.
(4-Iodo-1-methyl-1H-pyrazol-3-yl)methanamine: Another isomer with the iodine atom at a different position.
(5-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine: This compound has a bromine atom instead of iodine, which may result in different reactivity and properties.
Propriétés
Formule moléculaire |
C5H8IN3 |
|---|---|
Poids moléculaire |
237.04 g/mol |
Nom IUPAC |
(5-iodo-1-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C5H8IN3/c1-9-5(6)4(2-7)3-8-9/h3H,2,7H2,1H3 |
Clé InChI |
IQESNIPTOQWECN-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)CN)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



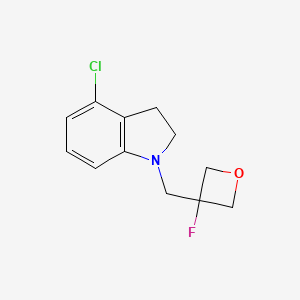
![(R)-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol](/img/structure/B12970466.png)
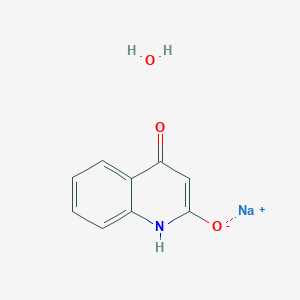
![(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B12970481.png)


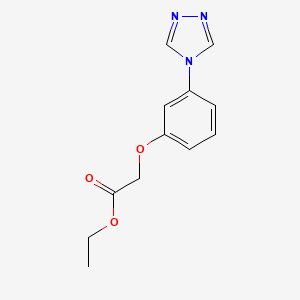
![2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B12970525.png)

